molecular formula C24H25N3O4 B12301239 N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester CAS No. 56972-96-4

N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester

Cat. No.: B12301239
CAS No.: 56972-96-4
M. Wt: 419.5 g/mol
InChI Key: KMLQRYVFVJOFDI-UHFFFAOYSA-N
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Description

N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester is a complex organic compound with a unique structure It features a dibenzo(a,d)cycloheptene core, a piperazine ring, and a glycine ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester typically involves multiple steps:

    Formation of the Dibenzo(a,d)cycloheptene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo(a,d)cycloheptene structure.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Coupling with Glycine Ethyl Ester: The final step involves coupling the intermediate with glycine ethyl ester using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Piperazine derivatives, suitable leaving groups (e.g., halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancer.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-4-(3-pyridinylcarbonyl)piperazine
  • 3-[4-(5-oxo-5H-dibenzo[a,d]cyclohepten-10-yl)-piperazin-1-yl]-propionic acid ethyl ester

Uniqueness

N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester is unique due to its combination of a dibenzo(a,d)cycloheptene core, a piperazine ring, and a glycine ethyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

56972-96-4

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[[4-(2-oxo-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazine-1-carbonyl]amino]acetate

InChI

InChI=1S/C24H25N3O4/c1-2-31-22(28)16-25-24(30)27-13-11-26(12-14-27)21-15-17-7-3-4-8-18(17)23(29)20-10-6-5-9-19(20)21/h3-10,15H,2,11-14,16H2,1H3,(H,25,30)

InChI Key

KMLQRYVFVJOFDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)N1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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